![molecular formula C10H6FN3O4 B1442353 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid CAS No. 1141669-65-9](/img/structure/B1442353.png)
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Overview
Description
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid, also known as FIIN-1, is a small molecule inhibitor of FGFR1-4 and is being evaluated as a potential anticancer agent. It has a molecular weight of 251.17 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid . The InChI code is 1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . The storage temperature is room temperature .Scientific Research Applications
Building Block for Heterocyclic Synthesis
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid and its derivatives have been explored as multifunctional building blocks in heterocyclic synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is utilized as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This process includes the preparation of substituted nitrogenous heterocycles like benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which hold significant importance in drug discovery (Křupková et al., 2013).
Synthesis of Amino Acid Derivatives
The compound is used in the synthesis of various amino acid derivatives. For instance, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is employed as a precolumn fluorescent labeling reagent for the high-performance liquid chromatography of amino acids, including proline and hydroxyproline. This demonstrates the compound's utility in analytical chemistry, specifically in the sensitive detection of amino acids (Watanabe & Imai, 1981).
Intermediate in Antitumor Agent Synthesis
Another important application is its role as an intermediate in the synthesis of antitumor agents. For instance, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, is synthesized from a related compound, 3,5-dinitro-1-trifluoromethylbenzene, by fluorination and substitution with 4-methyl-1H-imidazole (Yang Shijing, 2013).
Solid-Phase Synthesis Applications
The compound is also utilized in solid-phase synthesis methods. For example, resin-bound 4-fluoro-3-nitrobenzoic acid, a closely related compound, is converted through reactions with a range of amines and reduction to substituted 1,2-diaminobenzenes. This forms the basis for the synthesis of benzimidazoles through solid support strategies, demonstrating the compound's versatility in advanced organic synthesis (Kilburn, Lau, & Jones, 2000).
Mechanism of Action
As mentioned earlier, 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid is a small molecule inhibitor of FGFR1-4. This suggests that it works by binding to these receptors and inhibiting their function, which could potentially slow the growth of cancer cells.
properties
IUPAC Name |
4-fluoro-5-imidazol-1-yl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQKKIAHFIDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219659 | |
Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid | |
CAS RN |
1141669-65-9 | |
Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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